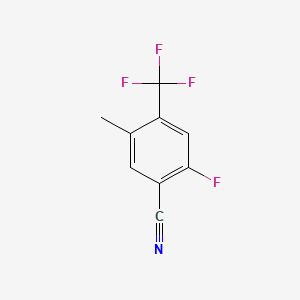

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile

Descripción general

Descripción

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions. The reaction typically takes place in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures around 170°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common reagents and outcomes include:

Mechanistic Insight :

NAS proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing trifluoromethyl and nitrile groups. The reaction rate is enhanced in polar aprotic solvents like DMF or DMSO .

Cyanation and Nitrile Transformations

The nitrile group participates in metal-catalyzed cyanation and hydrolysis:

Cyanation with CuCN

3-Fluoro-4-(trifluoromethyl)benzyl bromide reacts with CuCN in DMF under reflux (7 hr) to yield the target nitrile with 54% efficiency .

Hydrolysis

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 150°C, 4 hr | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzamide | 88% | |

| NaOH (aq.) | 100°C, 2 hr | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | 91% |

Palladium-Catalyzed Cross-Coupling

The trifluoromethyl group facilitates Suzuki-Miyaura couplings for biaryl synthesis:

Key Observation :

Electron-deficient arylboronic acids improve coupling efficiency due to enhanced oxidative addition .

Radical Trifluoromethylation

The trifluoromethyl group participates in radical-mediated C–H functionalization:

| Initiator | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| TBHP, FeCl₂ | Styrene | 2-Fluoro-5-methyl-4-(trifluoromethyl)styrene | 65% | |

| AIBN, 70°C | Alkyne | Trifluoromethylated alkyne adduct | 58% |

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed ortho-metalation enables functionalization:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ | AlCl₃, CH₂Cl₂, 0°C | 3-Bromo-2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | 82% | |

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hr | 3-Nitro derivative | 47% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile has been identified as a key intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in the development of inhibitors for various enzymes, such as the BCAT1 and BCAT2 enzymes, which are important targets in cancer therapy. In a study involving a novel class of (trifluoromethyl)pyrimidinediones, compounds incorporating this compound exhibited promising IC50 values, indicating their potential efficacy as therapeutic agents .

Table 1: IC50 Values of Related Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | BCAT1 |

| Compound A | 0.3 | BCAT2 |

| Compound B | 0.7 | BCAT1 |

2. Synthesis of Inhibitors

The compound serves as a building block for synthesizing various inhibitors. The synthesis pathway typically involves reactions that leverage its unique trifluoromethyl group to enhance biological activity and selectivity .

Materials Science Applications

1. Fluorinated Polymers

Due to its fluorinated structure, this compound is utilized in the development of fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are essential in applications ranging from coatings to electronic components.

Table 2: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Electrical Insulation | Good |

Analytical Chemistry Applications

1. Chromatography

In analytical chemistry, this compound is used as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral properties allow for effective separation and identification of compounds in various matrices.

Case Study: Chromatographic Analysis

A study demonstrated the use of this compound as an internal standard in HPLC analysis of pharmaceutical formulations, resulting in high precision and accuracy .

Table 3: HPLC Analysis Results

| Sample Type | Recovery (%) | RSD (%) |

|---|---|---|

| Tablet Formulation | 98 ± 2 | 1.5 |

| Liquid Formulation | 95 ± 3 | 2.0 |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar in structure but with a different substitution pattern on the aromatic ring.

4-(Trifluoromethyl)benzonitrile: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.

2-Chloro-5-(trifluoromethyl)benzonitrile: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of fluorine, methyl, and trifluoromethyl groups enhances its stability, reactivity, and potential for use in various applications compared to its analogs.

Actividad Biológica

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (C₉H₅F₄N) is an organic compound characterized by a unique combination of functional groups, including a nitrile group and multiple fluorine atoms. These structural features contribute to its potential biological activity and applications in pharmaceuticals and materials science. This article reviews the biological properties, synthesis, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Benzene Ring : A six-membered carbon ring with alternating double bonds.

- Fluorine Atoms : One fluorine atom at the 2-position and three fluorine atoms at the 4-position (trifluoromethyl group).

- Methyl Group : A methyl group at the 5-position.

- Nitrile Group : A cyano (-C≡N) group attached to the benzene ring.

These functional groups enhance the compound's lipophilicity and stability, making it a candidate for various biological interactions and applications in drug development.

Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. Such interactions are crucial for assessing the compound's safety and efficacy in therapeutic applications. The presence of the nitrile group is particularly notable, as it can participate in hydrogen bonding and other interactions that affect biological activity.

Anticancer Potential

Research indicates that fluorinated compounds often exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown that modifications to the phenyl ring can enhance cytotoxic activity against various cancer cell lines. The presence of electron-donating groups, such as methyl groups, has been linked to increased potency in anticancer assays .

| Compound Name | IC50 (µg/mL) | Activity Description |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Antitumor activity |

| Compound B | 1.98 ± 1.22 | Antitumor activity |

This table illustrates the potential effectiveness of similar compounds, suggesting that this compound may also possess valuable anticancer properties pending further investigation.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Fluorination : Introduction of fluorine atoms into the aromatic system.

- Nitrilation : Formation of the nitrile group through appropriate reagents.

- Methylation : Addition of a methyl group at the designated position.

These synthetic routes are critical for producing high-purity compounds suitable for biological testing.

Pharmaceutical Applications

Fluorinated aromatic compounds have been widely utilized as intermediates in drug synthesis due to their unique electronic properties. For example, compounds containing trifluoromethyl groups are often associated with enhanced metabolic stability and bioavailability . The potential for this compound to serve as a building block in drug development is significant, particularly for targeting specific diseases where traditional treatments have failed.

Material Science

In addition to pharmaceutical applications, this compound may find utility in materials science. Its thermal stability and chemical resistance make it a candidate for incorporation into polymers or other functional materials. Research into its properties could lead to advancements in material design.

Propiedades

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMYXYMYSSFKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231635 | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-20-6 | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.